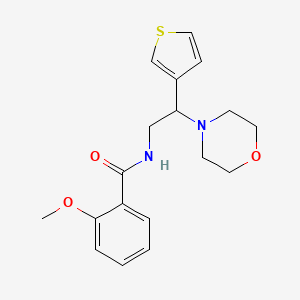

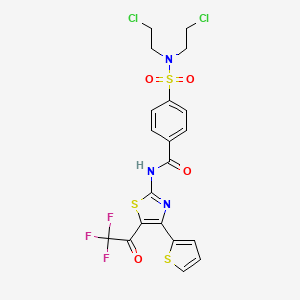

3-(3,4-dichlorobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dichlorobenzoyl)-2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazole-4-thione, also known as DIBAL-H, is a chemical compound that is widely used in the field of organic chemistry. This compound is used as a reducing agent and is known for its ability to reduce various functional groups, including esters, ketones, and nitriles.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Imidazole derivatives are synthesized and characterized for their potential applications. For instance, Salman, Abdel-Aziem, and Alkubbat (2015) discussed the synthesis of new 2-substituted imidazole derivatives, highlighting their antimicrobial activities against a range of bacteria and fungi, suggesting their application in developing antimicrobial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, similar in structure to the queried compound, have been studied for their corrosion inhibition properties for carbon steel in acidic media. Duran, Yurttaş, and Duran (2021) found these derivatives to act as mixed-type inhibitors, with efficiency following a specific order, indicating their application in corrosion protection technologies (Duran, Yurttaş, & Duran, 2021).

Molecular Structure and Reactivity

The reactivity and molecular structure of imidazole derivatives have been extensively studied. Mlostoń, Gendek, Linden, and Heimgartner (2008) explored the ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones, showing how they react with electrophilic reagents, which could be leveraged in synthetic chemistry for the development of novel compounds with tailored properties (Mlostoń, Gendek, Linden, & Heimgartner, 2008).

Luminescence and Sensing Applications

Imidazole derivatives are also investigated for their luminescence and sensing capabilities. Shi, Zhong, Guo, and Li (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde-based derivatives (Shi, Zhong, Guo, & Li, 2015).

Catalytic Activity

The catalytic activities of imidazole and thione complexes, particularly in the context of rhodium(I) complexes, have been explored by Neveling, Julius, Cronje, Esterhuysen, and Raubenheimer (2005). Their study provides insights into the trans influence of thione ligands, which is smaller than that of carbenes but larger than that shown by imines and chloride, indicating the potential of these complexes in catalytic processes (Neveling, Julius, Cronje, Esterhuysen, & Raubenheimer, 2005).

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(2,2-dimethyl-4-phenyl-5-sulfanylideneimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS/c1-18(2)21-15(11-6-4-3-5-7-11)17(24)22(18)16(23)12-8-9-13(19)14(20)10-12/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYAVCVEVHMJBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2969115.png)

![7-Fluoro-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2969118.png)

![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)

![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)